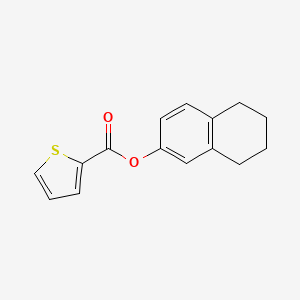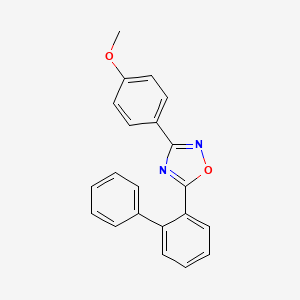
1-(3-bromobenzyl)-4-piperidinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-bromobenzyl)-4-piperidinecarboxamide, also known as BRL-15572, is a chemical compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of piperidinecarboxamide compounds, which have been shown to have a wide range of biological activities.
作用機序
The mechanism of action of 1-(3-bromobenzyl)-4-piperidinecarboxamide involves its selective binding to the dopamine D3 receptor and modulation of its activity. The D3 receptor is a G protein-coupled receptor that is primarily expressed in the mesolimbic system of the brain, which is involved in reward and motivation. By selectively targeting the D3 receptor, 1-(3-bromobenzyl)-4-piperidinecarboxamide may be able to modulate the activity of this system and potentially treat disorders such as addiction and schizophrenia.
Biochemical and Physiological Effects
1-(3-bromobenzyl)-4-piperidinecarboxamide has been shown to have several biochemical and physiological effects. In vitro studies have shown that it can selectively bind to the dopamine D3 receptor with high affinity and modulate its activity. In vivo studies in animal models have shown that it can reduce drug-seeking behavior and improve cognitive function in certain tasks. 1-(3-bromobenzyl)-4-piperidinecarboxamide has also been shown to have a favorable pharmacokinetic profile, with good brain penetration and a long half-life.
実験室実験の利点と制限
One of the main advantages of using 1-(3-bromobenzyl)-4-piperidinecarboxamide in lab experiments is its high selectivity for the dopamine D3 receptor. This makes it a useful tool for studying the role of this receptor in various biological processes. However, one limitation of using 1-(3-bromobenzyl)-4-piperidinecarboxamide is its relatively low potency compared to other compounds that target the D3 receptor. This may limit its usefulness in certain experiments where high potency is required.
将来の方向性
There are several future directions for research on 1-(3-bromobenzyl)-4-piperidinecarboxamide. One area of interest is the development of more potent analogs of 1-(3-bromobenzyl)-4-piperidinecarboxamide that can selectively target the D3 receptor with higher affinity. Another area of research is the investigation of the potential therapeutic applications of 1-(3-bromobenzyl)-4-piperidinecarboxamide in other areas, such as Parkinson's disease and depression. Additionally, further studies are needed to fully elucidate the mechanism of action of 1-(3-bromobenzyl)-4-piperidinecarboxamide and its effects on various biological processes.
合成法
The synthesis of 1-(3-bromobenzyl)-4-piperidinecarboxamide involves the reaction of 3-bromobenzylamine with piperidine-4-carboxylic acid in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is then purified using column chromatography to obtain 1-(3-bromobenzyl)-4-piperidinecarboxamide in high purity.
科学的研究の応用
1-(3-bromobenzyl)-4-piperidinecarboxamide has been shown to have potential therapeutic applications in several areas of research. It has been studied for its effects on the dopamine D3 receptor, which is implicated in several neurological and psychiatric disorders such as addiction, schizophrenia, and Parkinson's disease. 1-(3-bromobenzyl)-4-piperidinecarboxamide has been shown to selectively bind to the D3 receptor and modulate its activity, making it a promising candidate for the development of new treatments for these disorders.
特性
IUPAC Name |
1-[(3-bromophenyl)methyl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BrN2O/c14-12-3-1-2-10(8-12)9-16-6-4-11(5-7-16)13(15)17/h1-3,8,11H,4-7,9H2,(H2,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCVLLVQDSAFVHY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N)CC2=CC(=CC=C2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Bromobenzyl)piperidine-4-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N~1~-(3-methoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5707908.png)
![4-[3-(3,4-dimethoxyphenyl)acryloyl]morpholine](/img/structure/B5707921.png)

![3-amino-4-(3-pyridinyl)-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carbonitrile](/img/structure/B5707939.png)
![6-bromo-3-chloro-N'-[(5-chloro-2-thienyl)methylene]-1-benzothiophene-2-carbohydrazide](/img/structure/B5707948.png)




![ethyl 4-[(4-methylphenyl)amino]-1-piperidinecarboxylate](/img/structure/B5707967.png)
![4-[4-(2-furoyl)-1-piperazinyl]-5-phenylthieno[2,3-d]pyrimidine](/img/structure/B5707969.png)
![3-[(3-methoxybenzyl)oxy]-4-methyl-6H-benzo[c]chromen-6-one](/img/structure/B5707973.png)

![N'-{[2-(2-bromo-4-tert-butylphenoxy)acetyl]oxy}-3-pyridinecarboximidamide](/img/structure/B5708001.png)